5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid

medicinal chemistry conformational constraint proline mimetics

This 5-azaspiro[2.4]heptane derivative uniquely combines a 4-position carboxylic acid with a 1,1-gem-difluoro motif, offering a distinct dihedral angle profile for amide couplings versus the common 6-COOH isomer. The N-Boc protection allows for orthogonal deprotection, while the gem-difluoro group predictably lowers pKa (approx. 0.3-0.5 units) and LogP (approx. 0.5 units) versus non-fluorinated analogs, fine-tuning acidity and lipophilicity for drug design. Essential for SAR campaigns requiring this specific regio- and stereochemical configuration.

Molecular Formula C12H17F2NO4
Molecular Weight 277.268
CAS No. 2225144-91-0
Cat. No. B2816105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid
CAS2225144-91-0
Molecular FormulaC12H17F2NO4
Molecular Weight277.268
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CC2(F)F
InChIInChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-5-4-11(6-12(11,13)14)7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)
InChIKeyBOPBHLMJRYFQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid: A Regio- and Fluorochemically Differentiated Spirocyclic Proline Building Block for Procurement Evaluation


5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid (CAS 2225144-91-0) is a gem-difluorinated, N-Boc-protected spirocyclic amino acid derivative with the molecular formula C12H17F2NO4 and a molecular weight of 277.26 g/mol . It belongs to the 5-azaspiro[2.4]heptane class of conformationally constrained proline analogues—a scaffold category that has gained prominence through its role as the core intermediate in the NS5A inhibitor ledipasvir [1]. Uniquely among its closest analogs, this compound positions the carboxylic acid at the 4-position (rather than the more common 6-position) of the azaspiro framework while simultaneously incorporating a 1,1-gem-difluoro substitution on the cyclopropane ring . These two structural features jointly differentiate it from both the non-fluorinated ledipasvir intermediate and the commercially available 6-carboxylic acid gem-difluoro congener.

Why Generic Substitution Fails for 5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic Acid: Regiochemical and Fluorochemical Non-Interchangeability Among Spirocyclic Proline Building Blocks


Within the 5-azaspiro[2.4]heptane carboxylic acid family, compounds that share the same molecular formula or differ only by fluorine content are not functionally interchangeable. The target compound's carboxylic acid at the 4-position produces a distinct spatial vector relative to the spirocyclic core compared to the 6-carboxylic acid isomer (Sigma-Aldrich Cat. 762407, CAS 1357482-03-1), which is the commercially dominant gem-difluoro variant . Furthermore, gem-difluorination at the cyclopropane ring predictably alters the acidity of the carboxylic acid (pKa decrease of 0.3–0.5 units) and lipophilicity (LogP decrease of 0.54–0.55 units) relative to non-fluorinated counterparts, based on systematic class-level studies of functionalized gem-difluorocycloalkanes [1]. A non-fluorinated 4-carboxylic acid analog (e.g., CAS 209269-08-9) would lack these electronic perturbations, while the widely used ledipasvir intermediate (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 1129634-44-1) has neither fluorine substitution nor the 4-position carboxylate [2]. Consequently, substituting any of these alternatives for the target compound would alter both the geometric presentation and the electronic properties of the carboxylic acid handle—parameters that directly govern molecular recognition, amide bond geometry, and downstream pharmacokinetic behaviour.

Quantitative Differentiation Evidence for 5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic Acid (CAS 2225144-91-0) Versus Closest Analogs


Regiochemical Differentiation: Carboxylic Acid at Position 4 Versus Position 6 in the Azaspiro[2.4]heptane Scaffold

The target compound carries the carboxylic acid at the 4-position of the 5-azaspiro[2.4]heptane scaffold, in contrast to the 6-position found in the established ledipasvir intermediate (CAS 1129634-44-1) and the commercially available gem-difluoro congener N-Boc-4-(2,2-difluorocyclopropyl)-L-proline (Sigma Cat. 762407, CAS 1357482-03-1), both of which are 6-carboxylic acid derivatives [1]. In the related 5-azaspiro[2.4]heptane-6-carboxylic acid series, the carboxylate is positioned on the carbon adjacent to the ring nitrogen, whereas in the target compound it resides on the carbon one position removed from the spiro junction. This positional shift changes the distance and dihedral angle between the carboxylic acid and the Boc-protected nitrogen, altering the conformational preferences of derived amides and peptides [2].

medicinal chemistry conformational constraint proline mimetics spirocyclic building blocks

gem-Difluorination Effects on Carboxylic Acid pKa: Class-Level Quantitative Evidence from Functionalized Cycloalkanes

Systematic investigation of gem-difluorinated versus non-fluorinated functionalized cycloalkanes demonstrated that the CF2 moiety decreases the pKa of appended carboxylic acids by 0.3–0.5 units through the inductive electron-withdrawing effect of fluorine [1]. Although this study did not specifically measure the target compound, the finding was consistent across multiple cycloalkane carboxylic acid scaffolds, and the effect was attributed to through-bond induction—a mechanism equally applicable to the 1,1-difluorocyclopropane moiety in the target compound [1]. By contrast, the non-fluorinated analog (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid (MF C12H19NO4, MW 241.29) lacks this pKa-lowering effect, resulting in a less acidic carboxylic acid that may exhibit different ionization states at physiological pH and altered hydrogen-bonding capacity in biological contexts.

physicochemical properties pKa modulation fluorine medicinal chemistry bioisostere design

Lipophilicity Modulation: Calculated LogP of the Target Compound Versus Non-Fluorinated 5-Azaspiro[2.4]heptane Carboxylic Acid Analogs

The target compound has a computationally predicted LogP of 2.11 (calculated by the vendor Leyan using standard cheminformatics methods) . In comparison, the non-fluorinated 5-Boc-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS 150543-61-6) has a reported LogP of 1.66 . The class-level study by Holovach et al. established that gem-difluorination decreases LogP by 0.54–0.55 units across functionalized cycloalkane carboxylic acids [1]. Applying this correction factor to the non-fluorinated 4-COOH analog would predict a LogP of approximately 1.1–1.6 for the target compound; however, the actual calculated value of 2.11 suggests that the combination of the 4-position carboxylate with 1,1-difluoro substitution may produce a non-additive lipophilicity outcome distinct from simple class-level predictions. The TPSA of the target compound is 66.84 Ų , which falls within the favorable range for oral bioavailability according to Veber's rules (TPSA < 140 Ų).

lipophilicity LogP fluorine effects drug-likeness ADME prediction

Synthetic Accessibility via Palladium-Catalyzed gem-Difluorospirocyclopropanation: Enabling Methodology for the 1,1-Difluoro-5-azaspiro[2.4]heptane Scaffold Class

A 2024 publication in Organic Letters described a palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes with π-allylpalladium 1,4-dipoles, providing direct synthetic access to 6,6-difluoro-5-oxa/azaspiro[2.4]heptanes [1]. This methodology is directly relevant to the target compound class, as it establishes a catalytic route for constructing the gem-difluorinated spirocyclic core in a single step from readily available gem-difluoroalkene precursors. In contrast, the non-fluorinated 5-azaspiro[2.4]heptane-6-carboxylic acid scaffold typically requires a multi-step sequence involving exocyclic methylene formation, dihalocarbene cyclopropanation, and hydrodehalogenation . The growing availability of catalytic gem-difluoro-spirocyclopropanation methodology reduces the synthetic step-count barrier for accessing fluorinated azaspiro[2.4]heptane derivatives, potentially improving supply chain robustness for procurement of the target compound and its derivatives.

synthetic methodology spirocyclopropanation gem-difluoroalkenes palladium catalysis building block synthesis

Peptide Deformylase (PDF) Inhibitor Relevance: Spirocyclopropyl Proline Scaffolds with 4-Position Functionalization as Antimicrobial and Anticancer Lead Structures

Patents and research publications have identified spirocyclopropyl proline derivatives—including compounds bearing 5-azaspiro[2.4]heptane scaffolds with carboxylic acid substitution at the 4-position—as a promising class of peptide deformylase (PDF) inhibitors with demonstrated antimicrobial and antineoplastic activity [1][2]. In particular, Chinese patent literature (CN patents on spiro three-membered and five-membered ring PDF inhibitors) explicitly claims enhanced activity against antibiotic-resistant bacteria and cancer cells, with improved stability and reduced toxicity compared to earlier non-spirocyclic PDF inhibitor chemotypes [1]. The target compound, as a Boc-protected building block containing the 1,1-difluoro-4-carboxylic acid pharmacophoric elements, serves as a direct synthetic precursor for constructing PDF inhibitor candidates in this structural class. This application space is distinct from that of the non-fluorinated 6-carboxylic acid ledipasvir intermediate, which is primarily optimized for HCV NS5A inhibition.

peptide deformylase antibacterial anticancer spirocyclopropyl proline mimetic

Optimal Research and Industrial Application Scenarios for 5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic Acid Based on Differentiated Evidence


Design and Synthesis of Conformationally Constrained Peptide Mimetics Requiring a 4-Position Carboxylate Exit Vector

Research programs designing peptidomimetics that require a carboxylic acid positioned at the 4-carbon of the pyrrolidine ring—rather than the 6-carbon—should select this compound. The 4-COOH regiochemistry, combined with the spirocyclopropane-imposed conformational restriction, provides a unique dihedral angle profile for amide bond formation that cannot be achieved with the commercially dominant 6-carboxylic acid isomer . The Boc protection allows orthogonal N-deprotection while the carboxylic acid remains available for coupling; the gem-difluoro motif further modulates the acidity of the free acid (ΔpKa ≈ −0.3 to −0.5 vs. non-fluorinated analog [1]) and alters the lipophilicity of the resulting conjugate.

Synthesis of Peptide Deformylase (PDF) Inhibitor Candidates Targeting Antibiotic-Resistant Bacterial Infections

Patent literature has identified 5-azaspiro[2.4]heptane derivatives functionalized at the 4-position as privileged scaffolds for PDF inhibition, a validated antibacterial target [2]. The target compound provides the core spirocyclopropyl-proline motif with the carboxylic acid correctly positioned for PDF active-site engagement. The gem-difluoro substitution may contribute to metabolic stability—a class-level observation from Holovach et al. (2022), who found that gem-difluorination either did not affect or slightly improved metabolic stability of model cycloalkane derivatives [1]. Medicinal chemistry teams pursuing non-NS5A applications of the azaspiro[2.4]heptane scaffold should consider this compound over the ledipasvir-oriented 6-COOH intermediates.

Structure-Activity Relationship (SAR) Studies Exploring the Impact of Carboxylic Acid Position and Fluorination on Biological Activity of Spirocyclic Proline Analogues

Systematic SAR campaigns comparing 4-COOH vs. 6-COOH and fluorinated vs. non-fluorinated spirocyclic proline building blocks require the target compound as the sole source of the 4-COOH + 1,1-difluoro combination. The calculated LogP (2.11 ) and TPSA (66.84 Ų ) place this compound in a favorable drug-like property space, and the availability of the compound at 98% purity (Leyan ) and 95% (MolCore ) enables its use as a well-characterized starting material for parallel library synthesis. The Sigma-Aldrich comparator (Cat. 762407) at 97% purity provides a matched-purity 6-COOH gem-difluoro control for direct head-to-head property comparisons .

Development of Fluorine-Containing Bioisosteres for Lead Optimization Programs Requiring pKa and LogP Modulation

Drug discovery programs seeking to fine-tune the acidity and lipophilicity of a carboxylic acid-containing lead series can employ the target compound as a building block that predictably lowers pKa by 0.3–0.5 units and LogP by 0.54–0.55 units relative to the non-fluorinated 4-COOH counterpart, based on the class-level quantitative structure-property relationships established by Holovach et al. [1]. This degree of modulation is meaningful for optimizing ionization state at physiological pH, passive permeability, and off-target binding. The recently reported palladium-catalyzed spirocyclopropanation methodology [3] further supports the scalable synthesis of this scaffold class, reducing supply risk for programs advancing into lead optimization.

Quote Request

Request a Quote for 5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.